4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate
Description
4-[(Z)-3-(4-Isopropylphenyl)-2-propenoyl]phenyl decanoate is a synthetic ester compound characterized by a decanoate (C10) chain esterified to a phenolic core. The phenyl ring is substituted with a (Z)-configured propenoyl group bearing a 4-isopropylphenyl substituent.
Properties
IUPAC Name |
[4-[(Z)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-4-5-6-7-8-9-10-11-28(30)31-26-19-17-25(18-20-26)27(29)21-14-23-12-15-24(16-13-23)22(2)3/h12-22H,4-11H2,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNDSTRKUHNTRL-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate typically involves the esterification of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenol with decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, sulfonated phenyl derivatives.
Scientific Research Applications
4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Decanoate ester: Enhances lipophilicity, impacting solubility and hydrolysis kinetics.
- Propenoyl group: The α,β-unsaturated ketone (acryloyl) may confer reactivity in Michael addition or conjugation-based interactions.
- 4-Isopropylphenyl substituent : A bulky aromatic group that could affect steric interactions and binding affinity in biological systems.
Comparison with Structurally or Functionally Similar Compounds
4a-Phorbol 12,13-Didecanoate (4a-PDD)
Structure: A phorbol diterpene core esterified with two decanoate chains at positions 12 and 13. Key Properties:
- Lipophilicity: The dual decanoate chains significantly increase lipid solubility, enabling membrane penetration and prolonged activity.
- Biological Activity : Potent activator of protein kinase C (PKC), used in research to study PKC-mediated signaling pathways .
Comparison : - Unlike the target compound, 4a-PDD has a complex tricyclic diterpene structure, enabling specific interactions with PKC.
- Both compounds utilize decanoate esters for enhanced stability, but 4a-PDD’s dual esterification amplifies its biological potency.
Zuclopenthixol Decanoate
Structure: A thioxanthene derivative linked to a piperazine ethanol moiety via a propylidene group, esterified with decanoic acid. Key Properties:
- Pharmacokinetics: The decanoate ester enables slow hydrolysis, providing sustained release in depot formulations for antipsychotic therapy.
- Clinical Use : Long-acting injectable for schizophrenia, with a half-life of ~2–3 weeks .
Comparison : - Both compounds leverage decanoate esters for prolonged action, but zuclopenthixol’s thioxanthene-piperazine structure targets dopamine receptors, whereas the target compound’s acryloyl-phenyl motif may prioritize different interactions.
Bis-Ethoxypropenenitrile (Compound 6 from )
Structure : A bis-ethoxy derivative synthesized from compound 4 via reaction with triethylorthoformate.
Key Properties :
- Reactivity : Ethoxy groups enhance electrophilicity, facilitating cyclization or nucleophilic attacks in heterocyclic synthesis.
- Applications: Intermediate for bis(aminopyrazoles) (e.g., compound 7a,b), which are pharmacologically relevant scaffolds . Comparison:
- Unlike the target compound, this derivative lacks a decanoate chain but shares acryloyl-like reactivity, highlighting the versatility of α,β-unsaturated ketones in medicinal chemistry.
Comparative Data Table
Research Findings and Implications
- Ester Chain Impact: Decanoate esters in both the target compound and zuclopenthixol decanoate prolong half-life via slow hydrolysis, a critical feature for sustained-release formulations .
- Steric and Electronic Effects: The Z-configuration in the target compound’s propenoyl group may influence binding to biological targets, analogous to how phorbol esters’ stereochemistry dictates PKC binding .
Q & A
Basic Research Questions
Q. How can the structural identity of 4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography provides definitive stereochemical confirmation of the (Z)-configuration and spatial arrangement .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) verifies proton environments and carbon connectivity, particularly for the propenoyl and decanoate moieties .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-reference data with computational predictions (e.g., density functional theory (DFT) for electronic structure validation) .
Q. What are the standard analytical methods for assessing purity and stability of this compound under experimental conditions?
- Methodological Answer :
- HPLC-UV/Vis with a C18 column and mobile phase optimization (e.g., methanol/buffer mixtures at pH 4.6, as in sodium acetate and 1-octanesulfonate systems) ensures separation of degradation products .
- Thermogravimetric analysis (TGA) monitors thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions.
- Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS track hydrolytic degradation of the ester linkage .
Q. How can researchers design a synthesis route for this compound using commercially available precursors?
- Methodological Answer :
- Step 1 : Synthesize the (Z)-propenoyl intermediate via Horner-Wadsworth-Emmons reaction, using 4-isopropylbenzaldehyde and diethyl (2-oxopropyl)phosphonate, ensuring stereochemical control .
- Step 2 : Couple the propenoyl intermediate with decanoic acid via Steglich esterification (DCC/DMAP) under inert conditions to avoid racemization .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate intermediates at each stage using TLC and FTIR .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis while minimizing byproducts?
- Methodological Answer :
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Design : Use a 2⁴ factorial design to identify significant factors. For example, computational reaction path searches (via quantum chemical calculations) can narrow optimal conditions before lab validation .
- Analysis : Apply ANOVA to determine interactions (e.g., high catalyst loading at 60°C reduces reaction time by 40% but increases ester hydrolysis risk). Validate with in situ FTIR to monitor real-time kinetics .
Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Reaction mechanism modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states for propenoyl isomerization or decanoate hydrolysis. Compare with experimental activation energies .
- Molecular dynamics (MD) simulations : Study solvent effects (e.g., toluene vs. DMF) on reaction pathways. Integrate with machine learning (e.g., neural networks trained on ICReDD datasets) to predict catalytic performance .
Q. How should researchers address contradictions between theoretical predictions and experimental spectroscopic data?
- Methodological Answer :
- Hypothesis testing : Re-examine computational parameters (e.g., solvent dielectric constant in DFT) or experimental conditions (e.g., NMR solvent polarity).
- Cross-validation : Use multiple spectroscopic techniques (e.g., compare NOESY for spatial proximity with DFT-generated conformers) .
- Error analysis : Quantify signal-to-noise ratios in experimental data and convergence criteria in simulations. Discrepancies >5% may indicate unaccounted stereoelectronic effects .
Q. What advanced methodologies characterize the compound’s interactions with biological targets (e.g., enzymes or membranes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized receptors. Use molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis studies .
- Fluorescent probes : Synthesize analogs with APF or HPF tags to monitor hydroxyl radical generation in cellular assays .
- Cryo-EM : Resolve compound-membrane interactions at near-atomic resolution, particularly for decanoate lipid bilayer integration .
Data Management and Validation
Q. What protocols ensure reproducibility in cross-laboratory studies of this compound?
- Methodological Answer :
- Metadata documentation : Record raw data (e.g., NMR FID files, HPLC chromatograms) and computational inputs/outputs in FAIR-compliant repositories.
- Inter-lab calibration : Share reference standards (e.g., NIST-traceable decanoate derivatives) and validate instruments using certified materials .
- Statistical reporting : Use CONSORT-like checklists for experimental details (e.g., reaction scales, purity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
